N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide
Description
N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a carboxamide group, along with a methoxyphenyl group linked via a cyclopentyloxy moiety. Its unique structure suggests potential biological activity and utility in drug development.
Properties
IUPAC Name |
N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-20-14-16(6-9-19(20)28-18-4-2-3-5-18)15-23-21(25)24-12-10-22(26,11-13-24)17-7-8-17/h6,9,14,17-18,26H,2-5,7-8,10-13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZNJSPUJZMJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)N2CCC(CC2)(C3CC3)O)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide typically involves multiple steps:
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Formation of the Methoxyphenyl Intermediate
Starting Material: 4-cyclopentyloxy-3-methoxybenzaldehyde.
Reaction: Reduction using sodium borohydride (NaBH₄) in methanol to yield 4-cyclopentyloxy-3-methoxybenzyl alcohol.
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Piperidine Ring Formation
Starting Material: 4-cyclopropylpiperidine.
Reaction: Hydroxylation using a suitable oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 4-position.
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Coupling Reaction
Starting Materials: 4-cyclopentyloxy-3-methoxybenzyl alcohol and 4-cyclopropyl-4-hydroxypiperidine.
Reaction: Coupling via a Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up: the reactions while maintaining control over temperature, pressure, and reaction time.
Purification: steps such as recrystallization or chromatography to isolate the final product.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxyl group on the piperidine ring can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
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Reduction
- The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH₄).
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Substitution
- The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation using boron tribromide (BBr₃).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH₄ in tetrahydrofuran (THF).
Substitution: BBr₃ in DCM.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a phenol derivative.
Scientific Research Applications
N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide:
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Medicinal Chemistry
- As a lead compound for developing new pharmaceuticals targeting neurological disorders due to its piperidine structure.
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Biological Research
- Studying its interaction with various biological targets, such as receptors or enzymes.
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Industrial Applications
- Potential use in the synthesis of complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxamide: .
N-[(4-ethoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxamide: .
Uniqueness
- The presence of the cyclopentyloxy group and the cyclopropyl group in N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide imparts unique steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
This compound , covering its synthesis, reactions, applications, and comparison with similar compounds
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